5-bromo-N-(3-methoxybenzyl)-2-thiophenecarboxamide
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Overview
Description
5-bromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 5-bromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) and the subsequent reaction with an amine derivative to form the carboxamide . Industrial production methods may involve large-scale bromination and amide formation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-bromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
5-bromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, including anti-inflammatory and anticancer properties.
Material Science: Thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain kinases or enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
5-bromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
- 2-bromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide
- 5-chloro-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide
- 5-bromo-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide
These compounds share similar structural features but may exhibit different chemical reactivity and biological activities. The presence of different substituents on the thiophene ring can influence the compound’s properties and applications .
Properties
Molecular Formula |
C13H12BrNO2S |
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Molecular Weight |
326.21 g/mol |
IUPAC Name |
5-bromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12BrNO2S/c1-17-10-4-2-3-9(7-10)8-15-13(16)11-5-6-12(14)18-11/h2-7H,8H2,1H3,(H,15,16) |
InChI Key |
VEGIPASENKIQJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
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